N-[2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves vigorous reaction conditions and the use of solvents and catalysts . To overcome these shortcomings, eco-friendly methods such as microwave irradiation technique are commonly used for the synthesis of thiazole derivatives .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
The design and development of new antimicrobial drugs are critical goals in medicinal chemistry. Researchers have synthesized sixteen novel N-substituted-amino-, N-arylsulfonylamino-, and N-aryl-4-ethylsulfanyl-2-pyridones, including our compound of interest . Among these, compound 14b demonstrated excellent antimicrobial activity against both bacterial and fungal strains. Additionally, triazolo[1,5-a]pyridines 10c and 10e exhibited marked activity against Gram-negative bacteria . These findings highlight the potential of this compound in pharmaceutical applications.
Chemotherapeutic Agents
N-Substituted 2-pyridones, such as our compound, possess antimicrobial and antifungal properties, making them suitable for a wide range of pharmaceutical applications . As part of ongoing research, innovative synthetic methods have been developed for preparing N-sulfonylamino- and N-substituted-2-pyridones . These compounds have garnered interest from organizations like NIH and NIAID as potential chemotherapeutic agents .
Novel Molecular Mechanisms
Continuing investigations aim to explore the molecular mechanisms underlying the synthetic compounds derived from N-substituted 2-pyridones . Researchers have identified various synthetic methods, including those involving azoloazines, using cyanoketene dithioacetals . These efforts contribute to the understanding of novel chemotherapeutic pathways.
Biomedical Research
Researchers may investigate the compound’s impact on cellular processes, signaling pathways, and disease models. Its unique structure warrants further exploration in biomedical studies.
Mechanism of Action
The mechanism of action of thiazole derivatives can also vary widely depending on the specific compound and its biological target. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), tiazofurin (antineoplastic drug), and others .
Future Directions
properties
IUPAC Name |
N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-19-15-16-12(10-6-4-3-5-7-10)14(20-15)17-13(18)11-8-9-11/h3-7,11H,2,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOFAUNVSYLSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)C2CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylthio)-4-phenylthiazol-5-yl)cyclopropanecarboxamide |
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